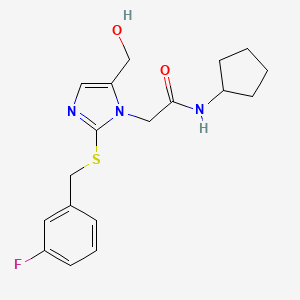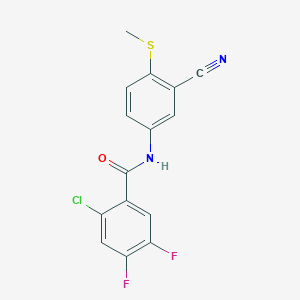
2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)-4,5-difluorobenzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)-4,5-difluorobenzenecarboxamide” is a chemical compound with the CAS Number: 306980-84-7 . It has a molecular weight of 302.78 and its IUPAC name is 2-chloro-N-[3-cyano-4-(methylsulfanyl)phenyl]benzamide .
Synthesis Analysis
The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11ClN2OS/c1-20-14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Applications De Recherche Scientifique
Inhibitors of Bruton's Tyrosine Kinase
- Compounds similar to 2-Chloro-N-(3-cyano-4-(methylsulfanyl)phenyl)-4,5-difluorobenzenecarboxamide, such as the analogs PHI492, PHI493, and PHI495, have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK). These inhibitors display similar hydrogen-bonding networks and crystal packing, suggesting potential applications in targeting BTK-related pathways (Ghosh et al., 2000).
Novel Insecticide Applications
- A compound with a similar structure, Flubendiamide, has demonstrated extremely strong insecticidal activity, particularly against lepidopterous pests. This suggests potential applications of similar compounds in pest management programs (Tohnishi et al., 2005).
Enantioseparation and Chromatographic Analysis
- Related compounds have been analyzed using high-performance liquid chromatographic methods for enantioseparation, indicating the potential application of this compound in analytical chemistry and chiral separation studies (Török et al., 2005).
Gene Expression Inhibition
- Compounds structurally similar have been investigated as inhibitors of NF-kappaB and AP-1 gene expression, suggesting potential applications in the modulation of these transcription factors for therapeutic purposes (Palanki et al., 2000).
Synthesis and Characterization in Chemical Research
- Various synthesis methods and characterizations of similar compounds indicate the applicability of this compound in synthetic chemistry research, contributing to the development of new compounds and materials (Lahtinen et al., 2014).
Photochemical Behavior Analysis
- The study of photochemical behavior in compounds with similar structures, like trans-4-(N-arylamino)stilbene, indicates the potential for research into the photoinduced intramolecular charge transfer properties of this compound (Yang et al., 2004).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .
Propriétés
IUPAC Name |
2-chloro-N-(3-cyano-4-methylsulfanylphenyl)-4,5-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2OS/c1-22-14-3-2-9(4-8(14)7-19)20-15(21)10-5-12(17)13(18)6-11(10)16/h2-6H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRBCSVPWXWCHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

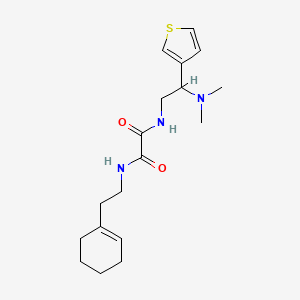
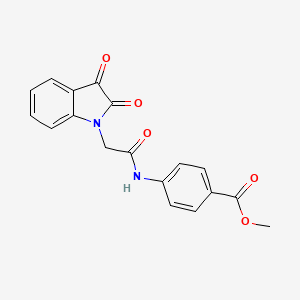
![1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B2381900.png)
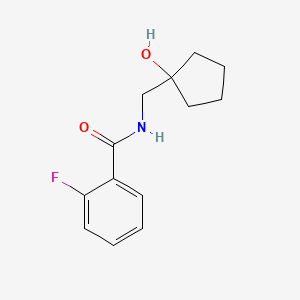
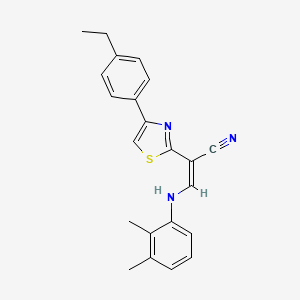

![N-(2,4-difluorophenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2381909.png)
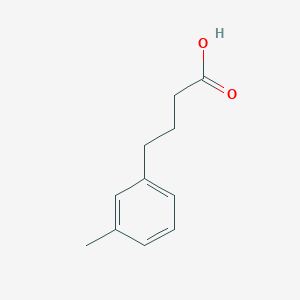
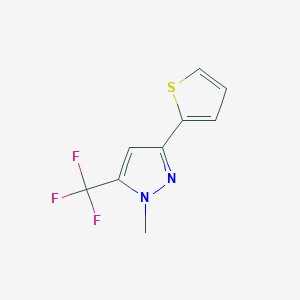

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)
![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)
